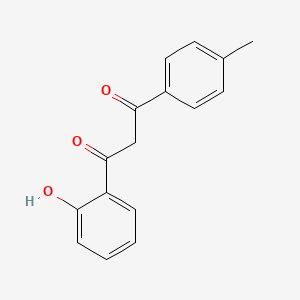

1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione

Descripción general

Descripción

1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 254.094294304 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione has been studied for its crystal structure, which exists as two independent enolic tautomers. The structure features hydrogen bonding between hydroxyl and phenolic protons to the ketonic oxygen atom (Ng, Othman, & Malek, 1994).

Ligand for Metal Complexes

The compound serves as a ligand with potential coordination sites, forming mononuclear metal complexes. It behaves as a chelating agent in reactions with metal acetates, leading to the formation of various mononuclear species (Teixidor, Llobet, Escriche, & Casabó, 1985).

Synthesis of Flavonoids

1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is used in the synthesis of flavonoids and their derivatives. It is a key reactant in obtaining flavonoid mother nuclei and substituted flavonoids, with its structures confirmed by NMR and MS spectroscopy (Wang Xue-ju, 2013).

Base-Catalyzed Reactions

This compound also partakes in base-catalyzed reactions with formaldehyde and benzaldehydes, leading to the formation of various organic compounds including inclusion compounds and benzopyranones (Joglekar & Samant, 1988).

Synthesis of Hydroxyflavones

It's used in the synthesis of hydroxyflavones. For instance, derivatives of the compound were prepared from dihydroxyacetophenones, leading to the formation of 7-hydroxyflavone and 6-hydroxyflavone with their structures confirmed through spectroscopy (Tang Li-jun, 2007).

Formation of Heterotrinuclear Complexes

Substitution reactions involving this compound have been explored to yield various complexes. This includes the synthesis of Fe3+ and Cr3+ complexes and flavones, providing insights into solvent interactions and complex formations (Teixidor et al., 1987).

Amine and Formaldehyde Reactions

The compound reacts with amines and formaldehyde/aryl aldehydes, leading to the production of imines, chalcones, and chromones, demonstrating its versatility in organic synthesis (Potnis & Samant, 2002).

Synthesis of Trinucleating Ligand

This chemical is integral in the novel synthesis of potentially trinucleating ligands. Its interaction with metal acetates results in mono-, di-, or trinuclear complexes, indicating its potential in coordination chemistry (Teixidor, Llobet, Escriche, & Casabó, 1984).

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJWGWQMLQNZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357746 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5067-22-1 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)

![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)